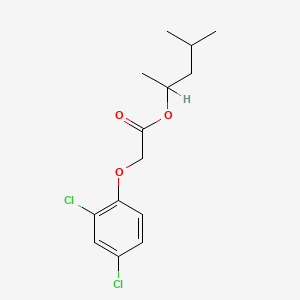
N-Ethyl-4-(triphenylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-(triphenylmethyl)aniline is an organic compound with the molecular formula C27H25N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the para position of the aniline ring is substituted with a triphenylmethyl group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Ethyl-4-(triphenylmethyl)anilin erfolgt typischerweise durch Alkylierung von Anilinderivaten. Eine gängige Methode ist die Reaktion von 4-(Triphenylmethyl)anilin mit Ethyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Aceton oder Ethanol durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Ethyl-4-(triphenylmethyl)anilin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann der Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren die Effizienz des industriellen Prozesses weiter verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
N-Ethyl-4-(triphenylmethyl)anilin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.
Substitution: Salpetersäure zur Nitrierung, Schwefelsäure zur Sulfonierung und Halogene wie Chlor oder Brom zur Halogenierung.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Chinonen führen, während Reduktion verschiedene Anilinderivate liefern kann. Substitutionsreaktionen können eine breite Palette an substituierten aromatischen Verbindungen erzeugen .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-(triphenylmethyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird in der Produktion von Farbstoffen, Pigmenten und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Ethyl-4-(triphenylmethyl)anilin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann als Inhibitor oder Aktivator von spezifischen Enzymen, Rezeptoren oder anderen Biomolekülen wirken. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem biologischen Kontext ab, in dem er verwendet wird .
Wirkmechanismus
The mechanism of action of N-Ethyl-4-(triphenylmethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Methyl-4-(triphenylmethyl)anilin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.
N-Ethyl-4-(diphenylmethyl)anilin: Ähnliche Struktur, jedoch mit einer Diphenylmethylgruppe anstelle einer Triphenylmethylgruppe.
N-Ethyl-4-(phenylmethyl)anilin: Ähnliche Struktur, jedoch mit einer Phenylmethylgruppe anstelle einer Triphenylmethylgruppe
Einzigartigkeit
N-Ethyl-4-(triphenylmethyl)anilin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Das Vorhandensein der Triphenylmethylgruppe erhöht seine Stabilität und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
94159-44-1 |
|---|---|
Molekularformel |
C27H25N |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-ethyl-4-tritylaniline |
InChI |
InChI=1S/C27H25N/c1-2-28-26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21,28H,2H2,1H3 |
InChI-Schlüssel |
KPVHNMPZJYOBCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


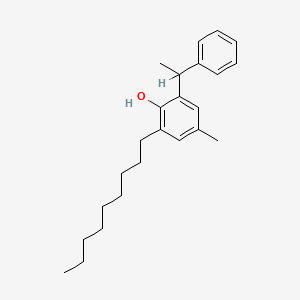
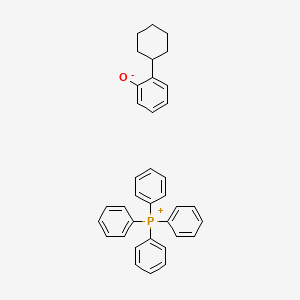
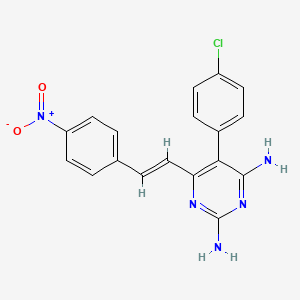

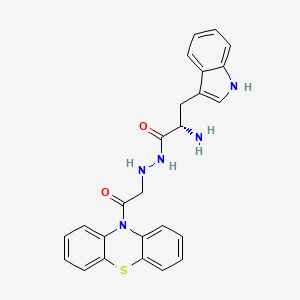

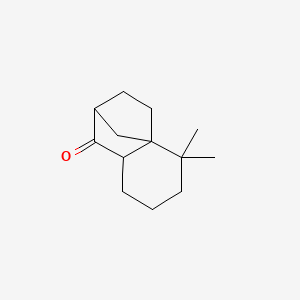
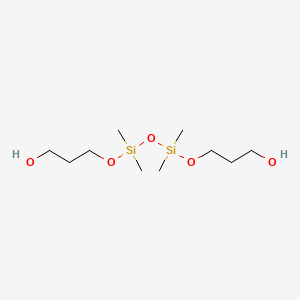
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)



